![molecular formula C12H10N4O4S2 B2989325 Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate CAS No. 869074-76-0](/img/structure/B2989325.png)
Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate
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Overview
Description
“Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate” is a chemical compound with the molecular formula C12H10N4O4S2 and an average mass of 338.362 Da . It is a derivative of 1,3,4-thiadiazole .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives has been reported in the literature . The process typically involves the reaction of certain starting materials with methyl hydrazinecarbodithioate or hydrazinecarbothioamide to afford hydrazine derivatives . These derivatives are then reacted with hydrazonoyl chloride derivatives to prepare the targeted 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using various spectroscopic techniques such as FTIR, proton NMR, 13C NMR, and UV-Visible .Chemical Reactions Analysis
The reactions of 2-amino-5-mercapto-1,3,4-thiadiazoles with 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine have been studied . The possibility of S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring has been shown .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using IR spectra . For instance, an absorption band at 2934.96–2920.80 cm−1 was assigned to an alkyl stretch (–CH2–), and the 1444–1580 cm−1 absorption was assigned to aromatic C=C stretching .Scientific Research Applications
Antimicrobial Activity
Compounds with thiadiazole and triazine structures have been reported to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria .
Cytotoxic Properties
Thiadiazole derivatives have been studied for their cytotoxic activity, which is important for potential anticancer applications .
High-Energy Materials
Furazan and its oxides (furoxan) derivatives are used in the synthesis of high-energy and explosive materials due to their high positive enthalpy of formation and density .
Antimicrobial Agents
Some thiadiazole derivatives have been synthesized and evaluated as antimicrobial agents .
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazine derivatives, which are part of the compound’s structure, exhibit a variety of biological applications such as antifungal, anti-hiv, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Mode of Action
1,3,4-thiadiazole derivatives, which are also part of the compound’s structure, have been shown to disrupt processes related to dna replication . This allows them to inhibit the replication of both bacterial and cancer cells .
Biochemical Pathways
Given the broad spectrum of biological activities associated with 1,2,4-triazine derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
The compound’s molecular weight is 33836, which is within the range generally favorable for oral bioavailability.
Result of Action
Given its potential to disrupt dna replication processes , it can be inferred that the compound may induce cell cycle arrest or apoptosis in target cells.
Future Directions
properties
IUPAC Name |
methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4S2/c1-6-9(17)16-11(14-13-6)22-12(15-16)21-5-7-3-4-8(20-7)10(18)19-2/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHWDXVFJZHLLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanylmethyl]furan-2-carboxylate |
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